3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine
Overview
Description
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a cyclopropyl group at the 3-position and a prop-2-yn-1-yl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or Simmons-Smith reagents.
Alkylation with Propargyl Bromide: The final step involves the alkylation of the pyrazole nitrogen with propargyl bromide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the propargyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring or the propargyl group.
Reduction: Reduced forms of the pyrazole ring or the propargyl group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives have been studied for their cytotoxic activity against various cancer cell lines.
Industrial Applications: It can be used in the development of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways, such as monoamine oxidase (MAO) inhibitors.
Pathways Involved: It can modulate neurotransmitter levels by inhibiting the breakdown of serotonin, dopamine, and norepinephrine, thereby exerting potential antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of a cyclopropyl group.
3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of a propargyl group.
Uniqueness
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine is unique due to the presence of both a cyclopropyl group and a propargyl group, which can confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-cyclopropyl-2-prop-2-ynylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-5-12-9(10)6-8(11-12)7-3-4-7/h1,6-7H,3-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIESDIVNAWGINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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